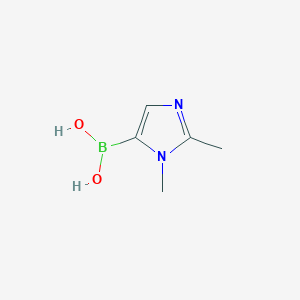

(1,2-Dimethyl-1H-imidazol-5-YL)boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2,3-dimethylimidazol-4-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9BN2O2/c1-4-7-3-5(6(9)10)8(4)2/h3,9-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDDKQPMDNDUVJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(N1C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50666190 | |

| Record name | (1,2-Dimethyl-1H-imidazol-5-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50666190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

554453-76-8 | |

| Record name | (1,2-Dimethyl-1H-imidazol-5-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50666190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of (1,2-Dimethyl-1H-imidazol-5-YL)boronic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

(1,2-Dimethyl-1H-imidazol-5-YL)boronic acid is a pivotal building block in contemporary medicinal chemistry, enabling the synthesis of a diverse array of bioactive molecules through versatile cross-coupling reactions. This guide provides an in-depth exploration of the primary synthetic routes to this valuable compound, grounded in established chemical principles and supported by practical, field-proven insights. We will dissect the mechanistic underpinnings of key transformations, offer detailed experimental protocols, and address common challenges in synthesis and purification. This document is intended to serve as a comprehensive resource for researchers engaged in drug discovery and development, facilitating the efficient and reliable production of this key synthetic intermediate.

Introduction: The Ascendancy of Organoboron Compounds in Drug Discovery

The unique electronic properties of boron have positioned organoboron compounds, particularly boronic acids, as indispensable tools in modern drug discovery.[1][2] Their ability to participate in robust and highly selective carbon-carbon and carbon-heteroatom bond-forming reactions, most notably the Suzuki-Miyaura coupling, has revolutionized the synthesis of complex molecular architectures.[3][4] Boron-containing motifs are increasingly found in clinically approved drugs, where they can act as enzyme inhibitors or contribute to favorable pharmacokinetic profiles.[1][5]

This compound, in particular, is a sought-after reagent due to the prevalence of the 1,2-dimethylimidazole scaffold in pharmacologically active compounds. This guide will illuminate the pathways to its synthesis, empowering researchers to leverage its full potential in their synthetic endeavors.

Strategic Approaches to the Synthesis of this compound

The synthesis of this compound can be approached through several strategic disconnections. The choice of route often depends on the availability of starting materials, scalability requirements, and the desired purity of the final product. The two most prevalent and mechanistically distinct strategies are:

-

Directed ortho-Metalation (DoM) followed by Borylation: This classic approach relies on the deprotonation of the C5 position of 1,2-dimethyl-1H-imidazole using a strong base, followed by quenching the resulting organometallic intermediate with a boron electrophile.

-

Transition Metal-Catalyzed C-H Borylation: A more contemporary strategy that involves the direct, catalytic conversion of the C5-H bond to a C-B bond, often mediated by an iridium catalyst.

A third, less direct, but viable route involves the Palladium-Catalyzed Borylation of a Halogenated Precursor . This method starts with a pre-functionalized imidazole, such as 5-bromo-1,2-dimethyl-1H-imidazole.

This guide will focus on the first two methods as they represent the most direct approaches starting from the readily available 1,2-dimethyl-1H-imidazole.

Route 1: Directed ortho-Metalation and Borylation

This method leverages the acidity of the C5 proton of the imidazole ring, which is enhanced by the adjacent nitrogen atoms.

Mechanistic Rationale

The reaction proceeds via a two-step sequence:

-

Lithiation: 1,2-Dimethyl-1H-imidazole is treated with a strong organolithium base, typically n-butyllithium (n-BuLi), at low temperature. The base selectively abstracts the most acidic proton at the C5 position, forming a transient 5-lithio-1,2-dimethyl-1H-imidazole intermediate.

-

Borylation: The highly nucleophilic organolithium species is then quenched with a boron electrophile, such as triisopropyl borate or trimethyl borate. This forms a boronate ester intermediate.

-

Hydrolysis: Subsequent acidic workup hydrolyzes the boronate ester to yield the desired this compound.

Detailed Experimental Protocol

Materials:

-

1,2-Dimethyl-1H-imidazole

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (2.5 M in hexanes)

-

Triisopropyl borate

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add 1,2-dimethyl-1H-imidazole (1.0 eq) and anhydrous THF (to make a 0.5 M solution).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq) dropwise via syringe, maintaining the internal temperature below -70 °C.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

Add triisopropyl borate (1.2 eq) dropwise, again maintaining the temperature below -70 °C.

-

After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12 hours.

-

Cool the reaction mixture to 0 °C with an ice bath and quench by the slow addition of 1 M HCl until the pH is between 2 and 3.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude boronic acid.

Causality Behind Experimental Choices

-

Anhydrous Conditions: Organolithium reagents are extremely sensitive to moisture and protic solvents. Rigorous exclusion of water is critical to prevent quenching of the base and the lithiated intermediate.

-

Low Temperature (-78 °C): The lithiation of imidazoles is highly exothermic and the resulting lithiated species can be unstable at higher temperatures, leading to decomposition or side reactions. Maintaining a low temperature throughout the addition of n-BuLi and the borate is crucial for obtaining a good yield.

-

Choice of Base: n-BuLi is a sufficiently strong, non-nucleophilic base to deprotonate the C5 position of the imidazole ring without adding to other positions.

-

Acidic Workup: The acidic workup serves two purposes: it protonates any unreacted organolithium species and hydrolyzes the boronate ester to the desired boronic acid.

Route 2: Iridium-Catalyzed C-H Borylation

This modern approach offers a more atom-economical and often milder alternative to the classical lithiation route.

Mechanistic Rationale

The iridium-catalyzed C-H borylation of heterocycles is a complex catalytic cycle. A simplified overview is as follows:

-

Catalyst Activation: A pre-catalyst, such as [Ir(cod)OMe]₂, reacts with a bidentate ligand (e.g., dtbpy) to form the active iridium species.

-

Oxidative Addition: The active catalyst reacts with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂), through oxidative addition.

-

C-H Activation: The iridium-boryl complex coordinates to the imidazole substrate and activates a C-H bond, in this case, the sterically most accessible and electronically favorable C5-H bond.

-

Reductive Elimination: The borylated imidazole is released from the iridium center through reductive elimination, regenerating the active catalyst.

-

Ester Hydrolysis: The resulting pinacol boronate ester can be hydrolyzed to the boronic acid if desired.

Detailed Experimental Protocol

Materials:

-

1,2-Dimethyl-1H-imidazole

-

Bis(pinacolato)diboron (B₂pin₂)

-

[Ir(cod)OMe]₂ (di-μ-methoxobis(1,5-cyclooctadiene)diiridium(I))

-

4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy)

-

Anhydrous solvent (e.g., THF, hexane, or cyclopentyl methyl ether)

-

Sodium periodate (for deprotection)

-

Aqueous HCl (for deprotection)

Procedure:

-

In a glovebox, to a screw-cap vial, add 1,2-dimethyl-1H-imidazole (1.0 eq), B₂pin₂ (1.5 eq), [Ir(cod)OMe]₂ (1.5 mol%), and dtbpy (3.0 mol%).

-

Add anhydrous solvent (to make a 0.5 M solution).

-

Seal the vial and remove it from the glovebox.

-

Heat the reaction mixture at 80 °C for 12-24 hours.

-

Monitor the reaction by GC-MS or TLC.

-

Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

-

The crude pinacol ester can often be used directly or purified by chromatography.

-

Optional Deprotection to Boronic Acid: Dissolve the crude pinacol ester in a 4:1 mixture of THF and water. Add sodium periodate (3.0 eq) and stir at room temperature for 30 minutes. Add 1 M HCl and stir for an additional 2-4 hours. Extract with ethyl acetate, wash with brine, dry, and concentrate to yield the boronic acid.[6]

Causality Behind Experimental Choices

-

Iridium Catalyst: Iridium complexes are particularly effective for the C-H borylation of a wide range of substrates due to their favorable reactivity profile.

-

Bidentate Ligand: The dtbpy ligand stabilizes the iridium center and modulates its reactivity, promoting the desired catalytic cycle.

-

Diboron Reagent: B₂pin₂ is a stable, easy-to-handle source of boron that readily participates in the catalytic cycle. The resulting pinacol ester is often more stable and easier to purify than the corresponding boronic acid.

-

Inert Atmosphere: While the catalyst and reagents are generally more robust than those in the lithiation route, performing the reaction under an inert atmosphere (nitrogen or argon) is good practice to prevent oxidative degradation of the catalyst.

Purification and Characterization

The purification of boronic acids can be challenging due to their propensity to form anhydrides (boroxines) and their amphiphilic nature.

Purification Strategies

| Method | Description | Advantages | Disadvantages |

| Recrystallization | Dissolving the crude product in a hot solvent and allowing it to cool slowly to form crystals. | Can provide high purity material. | Finding a suitable solvent system can be difficult; may not be effective for oily products.[7] |

| Acid-Base Extraction | The boronic acid is dissolved in an organic solvent and washed with an aqueous base to form the water-soluble boronate salt. The aqueous layer is then acidified, and the purified boronic acid is extracted back into an organic solvent.[8] | Effective for removing non-acidic impurities. | Can be tedious and may lead to some product loss. |

| Silica Gel Chromatography | Passing the crude product through a silica gel column. | Can separate closely related impurities. | Boronic acids can interact strongly with silica, leading to tailing and product loss.[9] Using boric acid-treated silica can mitigate this issue.[9] |

| Derivatization to Pinacol Ester | If not already in this form, the boronic acid can be converted to its pinacol ester, which is generally more stable and less polar, making it easier to purify by chromatography. The ester can then be hydrolyzed back to the boronic acid if needed. | Simplifies purification. | Adds two steps to the overall synthesis. |

Characterization

The structure and purity of this compound should be confirmed by standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and assess purity. The presence of boroxines can sometimes lead to complex spectra.

-

¹¹B NMR Spectroscopy: To confirm the presence of the boron atom. Boronic acids typically show a broad signal around 28-30 ppm.[6]

-

Mass Spectrometry (e.g., HRMS): To confirm the molecular weight and elemental composition.

Safety Precautions

6.1. Handling Organolithium Reagents:

-

n-Butyllithium is a pyrophoric liquid and must be handled under an inert atmosphere (nitrogen or argon) using proper syringe techniques.

-

Always wear personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and chemical-resistant gloves.[10]

-

Work in a well-ventilated fume hood.

-

Have an appropriate fire extinguisher (Class D for metal fires) readily available.

6.2. Handling Boron Compounds:

-

Boronic acids and their derivatives can be irritants to the skin, eyes, and respiratory tract.[11][12]

-

Avoid inhalation of dusts and handle in a well-ventilated area.[11]

-

Wear appropriate PPE, including gloves and safety glasses.[10][12]

-

Store in tightly sealed containers in a cool, dry place.[11]

Conclusion

The synthesis of this compound is a critical enabling step for the development of novel therapeutics. Both the directed ortho-metalation and the iridium-catalyzed C-H borylation routes offer viable pathways to this important building block, each with its own set of advantages and considerations. A thorough understanding of the reaction mechanisms, careful attention to experimental detail, and a strategic approach to purification are paramount for success. This guide provides the foundational knowledge and practical insights necessary for researchers to confidently and efficiently synthesize this valuable compound, thereby accelerating the pace of drug discovery.

References

- How to purify boronic acids/boronate esters? - ResearchGate. (2016).

- Technical Support Center: Purification of Boronic Acid Pinacol Esters - Benchchem. (n.d.).

-

Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (2022). Molecules, 27(8), 2533. [Link]

- Organoboron Compounds - Encyclopedia.pub. (2021).

- Process for purification of boronic acid and its derivatives - Google Patents. (n.d.).

- Some biological active organoboron derivatives in medicine. - ResearchGate. (n.d.).

-

Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (2022). Molecules, 27(8), 2533. [Link]

-

Facile Chromatographic Method for Purification of Pinacol Boronic Esters - Oxford Academic. (2014). Chemistry Letters, 43(10), 1634-1636. [Link]

- Medicinal Chemistry: The Science of Drug Discovery | Borates Today. (2022).

- Challenging purification of organoboronic acids - Chemistry Stack Exchange. (n.d.).

- Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2- (hetero)aryl benzimidazoles. (2020).

- What are the safety precautions when handling borane? - Blog - LEAPCHEM. (2025).

-

Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (2010). Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

- Facile Synthesis of 1,2-dimethyl-5-aryl-1H-imidazole Derivatives Under Ultrasonic Irradiation. (2016). Der Pharma Chemica, 8(19), 210-215.

- Boron - ESPI Metals. (n.d.).

-

N-Heterocyclic Carbene–Palladium(II)–1-Methylimidazole Complex-Catalyzed Suzuki–Miyaura Coupling of Aryl Sulfonates with Arylboronic Acids. (2012). The Journal of Organic Chemistry, 77(15), 6629–6635. [Link]

- What safety precautions are needed when handling boron trioxide? - KingProlly. (2025).

-

Preparation of MIDA Anhydride and Reaction with Boronic Acids. (2022). Organic Syntheses, 99, 92-112. [Link]

-

A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. (2009). Angewandte Chemie International Edition, 48(45), 8525–8528. [Link]

- Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. (2013). Molecules, 18(6), 6500–6544.

-

Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. (2022). Molecules, 27(21), 7261. [Link]

- The Synthesis and Applications of Heterocyclic Boronic Acids | Request PDF - ResearchGate. (2002).

-

Preparation of MIDA Anhydride and Reaction with Boronic Acids. (2022). Organic Syntheses, 99, 92-112. [Link]

- Suzuki reaction - Wikipedia. (n.d.).

- What precautions are needed when handling boron III oxide? - KingProlly. (2025).

Sources

- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 2. C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. Application of Lithiation–Borylation to the Total Synthesis of (−)-Rakicidin F - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An Easy Route to (Hetero)arylboronic Acids (2014) | William Erb | 70 Citations [scispace.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. html.rhhz.net [html.rhhz.net]

- 11. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of (1,2-Dimethyl-1H-imidazol-5-YL)boronic acid

Foreword: Bridging Predictive Insights and Empirical Validation

In the landscape of modern drug discovery and materials science, heterocyclic boronic acids represent a cornerstone class of reagents, prized for their versatility in cross-coupling reactions and their unique interactions with biological targets. (1,2-Dimethyl-1H-imidazol-5-YL)boronic acid, a member of this esteemed family, presents a compelling scaffold for researchers. Its imidazole core offers a rich tapestry of potential hydrogen bonding interactions and metallophilic coordination, while the boronic acid moiety serves as a versatile handle for covalent modification and reversible binding.

This guide is crafted for the discerning researcher, scientist, and drug development professional. It moves beyond a mere recitation of data, instead offering a cohesive narrative that marries in-silico predictions with the rigorous, practical methodologies required for their empirical validation. As we navigate the physicochemical landscape of this compound, we will not only present what is known—or can be reliably predicted—but also illuminate the causality behind the experimental choices one would make to confirm these properties. This dual approach ensures that the protocols described are not just recipes to be followed, but self-validating systems grounded in scientific first principles.

Section 1: Molecular Identity and Structural Attributes

Before delving into its macroscopic properties, a foundational understanding of the molecule's identity is paramount.

Chemical Structure:

Caption: 2D Structure of this compound.

Core Molecular Identifiers:

| Identifier | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 554453-76-8 | [1][2] |

| Molecular Formula | C₅H₉BN₂O₂ | [1] |

| Molecular Weight | 139.95 g/mol | Calculated |

| SMILES | CN1C(=NC=C1B(O)O)C | - |

Section 2: Predicted Physicochemical Profile

Expertise & Experience: It is crucial to recognize that these are in-silico estimations. While modern algorithms from platforms like ChemAxon, ACD/Labs, and SwissADME are increasingly accurate, they are trained on datasets of known molecules.[3][4][5][6][7][8] The novelty of a structure can influence the prediction's reliability. Therefore, these values should be treated as informed hypotheses that guide, rather than replace, empirical measurement.

Table of Predicted Properties:

| Property | Predicted Value | Prediction Tool/Methodology | Significance in Drug Development |

| pKa (Acidic) | ~8.5 - 9.5 | ChemAxon/ACD Percepta | Governs ionization state at physiological pH, impacting solubility, permeability, and target binding.[9] |

| pKa (Basic) | ~4.5 - 5.5 (Imidazole N) | ChemAxon/ACD Percepta | Influences behavior in acidic environments (e.g., stomach) and potential for salt formation. |

| logP | -0.5 to 0.5 | SwissADME (Consensus) | Measures lipophilicity, a key determinant of membrane permeability and metabolic stability.[10][11][12] |

| Aqueous Solubility | > 10 mg/mL | SwissADME (ESOL Model) | Critical for formulation, bioavailability, and achieving therapeutic concentrations.[11] |

Section 3: Acidity and Ionization State (pKa)

The ionization state of a molecule at a given pH is arguably one of its most critical properties, dictating its interaction with the biological milieu. For this compound, two primary ionization events are of interest: the Lewis acidity of the boronic acid group and the Brønsted-Lowry basicity of the imidazole ring.

The Duality of Boronic Acid Acidity

Expertise & Experience: Boronic acids are Lewis acids, accepting a hydroxide ion from water to form a tetrahedral boronate species.[13] This equilibrium is characterized by a pKa. The electron-donating nature of the dimethyl-imidazole ring is predicted to slightly decrease the acidity (raise the pKa) compared to phenylboronic acid (pKa ~8.8). This is a classic application of Hammett-type electronic effects, where substituent electronics modulate the acidity of the boronic acid.[14][15]

Caption: Lewis acidity equilibrium of a generic boronic acid in an aqueous solution.

Experimental Protocol: Potentiometric Titration for pKa Determination

Trustworthiness: This protocol is a self-validating system. The calibration of the pH electrode with standard buffers ensures the accuracy of the primary measurement. The use of a co-solvent system allows for the determination of the aqueous pKa by extrapolation, a standard and robust technique for compounds with limited water solubility.

Objective: To empirically determine the acidic and basic pKa values of this compound.

Materials:

-

This compound

-

Standardized 0.1 M HCl and 0.1 M NaOH solutions

-

Methanol or Dioxane (Spectroscopic Grade)

-

Potassium Chloride (KCl)

-

Calibrated pH meter and electrode

-

Automatic titrator or magnetic stirrer and burette

-

Jacketed titration vessel with temperature control

Methodology:

-

System Calibration: Calibrate the pH electrode using at least three standard aqueous buffers (e.g., pH 4.01, 7.00, 10.01) at a constant temperature (e.g., 25 °C).

-

Sample Preparation:

-

Accurately weigh ~5-10 mg of the compound into the titration vessel.

-

Add a defined volume of a water-cosolvent mixture (e.g., 50:50 Methanol:Water) to ensure complete dissolution.

-

Add KCl to maintain a constant ionic strength (e.g., 0.1 M).

-

-

Titration Procedure:

-

To determine the basic pKa, titrate the solution with standardized 0.1 M HCl.

-

To determine the acidic pKa, titrate a fresh sample solution with standardized 0.1 M NaOH.

-

Record the pH value after each incremental addition of titrant.

-

-

Data Analysis:

-

Plot the pH versus the volume of titrant added.

-

The pKa corresponds to the pH at the half-equivalence point. More accurately, calculate the first derivative of the titration curve (ΔpH/ΔV) to precisely identify the equivalence point(s).

-

Utilize specialized software (e.g., from Sirius Analytical or similar) to fit the titration curve and derive the pKa values.[16]

-

Causality: Performing titrations in several water-cosolvent ratios (e.g., 30%, 50%, 70% methanol) and extrapolating the apparent pKa values to 0% cosolvent (Yasuda-Shedlovsky plot) yields the true aqueous pKa.[13]

-

Section 4: Solubility and Lipophilicity

These two interconnected properties govern the "drug-like" nature of a molecule, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

Solubility Profile

Expertise & Experience: The presence of two nitrogen atoms and a boronic acid group, all capable of hydrogen bonding, suggests good aqueous solubility. However, boronic acids are known to undergo reversible dehydration to form cyclic anhydrides known as boroxines, especially upon heating or in non-polar solvents.[17] This can complicate solubility measurements, as the equilibrium between the monomer and the trimer will affect the total amount of material that can be dissolved.

Caption: Reversible dehydration of boronic acid monomers to form a boroxine trimer.

Experimental Protocol: Dynamic Method for Solubility Determination

Trustworthiness: The dynamic (or synthetic) method avoids issues of incomplete equilibration common in traditional shake-flask methods. By observing the dissolution of a solid in a solution of known concentration upon controlled heating, a precise temperature-solubility point is determined.

Objective: To determine the solubility of this compound in various solvents as a function of temperature.

Materials:

-

Target compound and a panel of relevant solvents (e.g., water, phosphate-buffered saline pH 7.4, ethanol, acetone).

-

Analytical balance (±0.01 mg).

-

Heating/cooling circulator.

-

Jacketed glass vessel with a magnetic stirrer.

-

Turbidity sensor or laser light scattering detector.

Methodology:

-

Sample Preparation: Prepare a series of vials, each containing a precisely known mass of the compound and a known volume of the solvent. This creates slurries of known mole fraction.[18]

-

Measurement Cycle:

-

Place a vial in the jacketed vessel and begin stirring.

-

Slowly heat the sample at a controlled rate (e.g., 0.2-0.5 °C/min).

-

Monitor the turbidity or light transmission through the sample.

-

-

Endpoint Detection: The temperature at which the last solid particle dissolves, indicated by a sharp drop in turbidity to zero (or maximum light transmission), is the equilibrium solubility temperature for that specific concentration.[17]

-

Data Analysis:

-

Repeat the measurement for each prepared concentration.

-

Plot the natural logarithm of the mole fraction solubility (ln x) against the reciprocal of the absolute temperature (1/T).

-

This van't Hoff plot can be used to determine thermodynamic parameters of dissolution.

-

Lipophilicity (logP)

Expertise & Experience: The predicted logP is slightly negative, indicating a hydrophilic character. This is consistent with the molecule's structure. The logP value is critical as it often correlates with a molecule's ability to cross cellular membranes.

Experimental Protocol: RP-HPLC for logP Determination

Trustworthiness: This method is a well-established surrogate for the traditional shake-flask method. It is faster, requires less material, and is highly reproducible. The use of a homologous series of standards (e.g., alkylbenzenes) with known logP values provides a robust calibration curve against which the retention time of the analyte is compared.

Objective: To estimate the octanol-water partition coefficient (logP) using reversed-phase high-performance liquid chromatography.

Materials:

-

Reversed-phase HPLC system with a C18 column.

-

Mobile phase: Acetonitrile and water (or buffer).

-

A set of logP standards (e.g., uracil, benzene, toluene, ethylbenzene).

-

Target compound solution.

Methodology:

-

System Setup: Equilibrate the C18 column with an isocratic mobile phase (e.g., 60:40 Acetonitrile:Water). The exact ratio should be optimized to achieve good retention and peak shape for the standards and the analyte.[19][20][21]

-

Calibration: Inject each logP standard individually and record its retention time (t_R). Also, determine the column dead time (t_0) by injecting a non-retained compound like uracil.

-

Analyte Measurement: Inject the solution of this compound and record its retention time.

-

Data Analysis:

-

Calculate the capacity factor (k') for each standard and the analyte using the formula: k' = (t_R - t_0) / t_0.

-

Plot the known logP values of the standards against their corresponding log(k') values.

-

A linear relationship should be observed. Fit the data with a linear regression equation.

-

Using the log(k') of the target compound, interpolate its logP value from the calibration curve.

-

Section 5: Stability and Handling

Expertise & Experience: Boronic acids, particularly heteroaryl boronic acids, can be susceptible to degradation. Beyond the aforementioned boroxine formation, protodeboronation (cleavage of the C-B bond) can occur under harsh acidic or basic conditions. Oxidative instability is another potential concern.[22]

Thermal Stability

Experimental Protocol: Thermogravimetric Analysis (TGA)

Objective: To assess the thermal stability and decomposition profile of the compound.

Methodology:

-

Place a small, accurately weighed sample (5-10 mg) onto the TGA balance.

-

Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 600 °C).

-

Record the mass of the sample as a function of temperature.

-

Analysis: The resulting TGA curve will show mass loss steps corresponding to events like dehydration (loss of water to form boroxine) and thermal decomposition. The onset temperature of decomposition is a key indicator of thermal stability.[23][24][25]

Storage and Handling Recommendations

-

Storage: To minimize dehydration to boroxine and potential oxidative degradation, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8 °C).[26]

-

Handling: Handle in a well-ventilated area. Avoid creating dust. For solution-based work, using fresh, high-purity solvents is recommended. Solutions should be prepared fresh whenever possible.

Section 6: Conclusion and Future Directions

This guide provides a comprehensive overview of the key physicochemical properties of this compound, grounded in both predictive science and established experimental methodology. The provided protocols offer a clear path for researchers to empirically validate the in-silico data and gain a deeper understanding of this promising molecule. The interplay between the imidazole and boronic acid functionalities makes this compound a rich subject for further study, particularly in exploring its solution-state equilibria, its potential as a covalent binder, and its utility in the synthesis of novel chemical entities.

References

- Echemi. (n.d.). Boronic acid, (1,2-dimethyl-1H-imidazol-5-yl)- (9CI).

- Sporzynski, A., Adamczyk-Wozniak, A., Zarzeczanska, D., Gozdalik, J. T., Ramotowska, P., & Abramczyk, W. (2024). Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. Molecules, 29(12), 2713.

- Domański, M., Sporzyński, A., & Luliński, S. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents.

- Demir, F., & Küçüka, A. (2005). Kinetic analysis of thermal decomposition of boric acid from thermogravimetric data. Korean Journal of Chemical Engineering, 22(5), 728-733.

- Rainey, M. A., & Aldrich, L. N. (2018). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 115(1), 21-26.

- Echemi. (n.d.). Boronic acid, (1,2-dimethyl-1H-imidazol-5-yl)- (9CI).

- ChemScene. (n.d.). (1,2-Dimethyl-1H-benzo[d]imidazol-6-yl)boronic acid.

- University of Strathclyde. (n.d.). pKa measurement.

- BenchChem. (2025). An In-depth Technical Guide to the Solubility of (4-(Pyren-1-yl)phenyl)boronic Acid in Organic Solvents.

- Domański, M., Sporzyński, A., & Luliński, S. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814–824.

- ACD/Labs. (n.d.). Augmentation of ACD/Labs pKa® Prediction Algorithm with Proprietary High-Quality Data.

- Fluorochem. (n.d.). (1-Methyl-1H-imidazol-5-yl)boronic acid.

- Thompson, W. H., & Sia, T. (2018). Origins, and formulation implications, of the pKa difference between boronic acids and their esters: A density functional theory study. European Journal of Pharmaceutical Sciences, 124, 10-18.

- Hiller, N. J., Silva, N. A. A., Tavares, T. A., Faria, R. X., Eberlin, M. N., & Martins, D. L. (2024). On the Computational Determination of the pK a of Some Arylboronic Acids. Molecules, 29(12), 2914.

- ResearchGate. (n.d.). Thermogravimetric (TG) curves and derivatives (DTG) of boric acid.

- ACD/Labs. (n.d.). Decades of Reliable pKa Predictions.

- ResearchGate. (n.d.). Application of Fast Reversed Phase Liquid Chromatography for Analysis of Pharmaceutical Related Boronic Acid and Boronic Pinacol Ester Functionalized Compounds.

- SIELC Technologies. (n.d.). HPLC Separation of Aromatic Boronic Acids on Primesep P.

- Mautner, F., & Pointner, C. (2019). Boric Acid: A High Potential Candidate for Thermochemical Energy Storage. Applied Sciences, 9(6), 1205.

- Kheirjou, S., Abedin, A., & Fattahi, A. (2012). Theoretical descriptors response to the calculations of the relative pKa values of some boronic acids in aqueous solution: A DFT study. Computational and Theoretical Chemistry, 1000, 86-93.

- Domański, M., Sporzyński, A., & Luliński, S. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814-824.

- ACD/Labs. (n.d.). What is the pKa of my compound?.

- ChemAxon. (2023, April 19). Predicting pKa.

- SIELC Technologies. (n.d.). Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column.

- ChemAxon. (n.d.). How do predicted pKa and solubility values compare to reality?.

- ResearchGate. (n.d.). Scatter plots of the ChemAxon and ACD/Labs predictions for the....

- Lorkowski, C. A., Dickie, D. A., & Gilliard, R. J. (2026, January 13).

- ChemAxon. (n.d.). pKa calculation.

- ACD/Labs. (n.d.). Improving pKa Prediction Accuracy for PROTACs.

- ChemAxon. (n.d.). pKa Plugin.

- Reddit. (2023, February 11). Boronic acids being gooey. r/OrganicChemistry.

- Kalliokoski, T., & Sinervo, K. (2019). Predicting pKa for Small Molecules on Public and In-house Datasets Using Fast Prediction Methods Combined with Data Fusion.

- ResearchGate. (n.d.). SwissADME pharmacokinetics prediction for the compounds.

- Al-Hourani, B., Al-Awaida, W., Al-Ahmad, H., Abu-Irmaileh, B., & Sharma, A. K. (2025, November 16).

- Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 42717.

- BLDpharm. (n.d.). 1661043-48-6|(1-Ethyl-1H-benzo[d]imidazol-5-yl)boronic acid.

- Dong, M. W. (2012). Strategies for the analysis of highly reactive pinacolboronate esters.

- Kumar, A., Ng, T., & Wigman, L. (2014). ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC.

- Mishra, A., & Dahima, R. (2022). ADME studies of TUG-770 (a GPR-40 inhibitor agonist) for the treatment of type 2 diabetes using SwissADME predictor: In silico study. Journal of Applied Pharmaceutical Science, 12(5), 153-160.

- ResearchGate. (n.d.). Pharmacokinetics and drug-likeness calculations made by SwissADME for the synthesized compounds 1-13.

- SwissADME. (n.d.). Frequently Asked Questions.

- Sporzynski, A., Adamczyk-Wozniak, A., Zarzeczanska, D., Gozdalik, J. T., Ramotowska, P., & Abramczyk, W. (2024). Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. Molecules, 29(12), 2713.

- MedChemExpress. (n.d.). Imidazol-1-yl-acetic acid-SDS.

Sources

- 1. echemi.com [echemi.com]

- 2. echemi.com [echemi.com]

- 3. acdlabs.com [acdlabs.com]

- 4. acdlabs.com [acdlabs.com]

- 5. acdlabs.com [acdlabs.com]

- 6. chemaxon.com [chemaxon.com]

- 7. researchgate.net [researchgate.net]

- 8. Predicting pKa for Small Molecules on Public and In-house Datasets Using Fast Prediction Methods Combined with Data Fusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. docs.chemaxon.com [docs.chemaxon.com]

- 10. researchgate.net [researchgate.net]

- 11. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 12. SwissADME [swissadme.ch]

- 13. mdpi.com [mdpi.com]

- 14. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Sci-Hub. Theoretical descriptors response to the calculations of the relative pKa values of some boronic acids in aqueous solution: A DFT study / Computational and Theoretical Chemistry, 2012 [sci-hub.box]

- 16. Synthesis of aromatic boronic acids, aldehydo boronic acids and a boronic acid analog of tyrosine [pureportal.strath.ac.uk]

- 17. pubs.acs.org [pubs.acs.org]

- 18. d-nb.info [d-nb.info]

- 19. researchgate.net [researchgate.net]

- 20. HPLC Separation of Aromatic Boronic Acids on Primesep P | SIELC Technologies [sielc.com]

- 21. Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 22. researchgate.net [researchgate.net]

- 23. kiche.or.kr [kiche.or.kr]

- 24. researchgate.net [researchgate.net]

- 25. repositum.tuwien.at [repositum.tuwien.at]

- 26. chemscene.com [chemscene.com]

An In-Depth Technical Guide to (1,2-Dimethyl-1H-imidazol-5-YL)boronic acid: Synthesis, Properties, and Applications in Cross-Coupling Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1,2-Dimethyl-1H-imidazol-5-YL)boronic acid, a key building block in modern medicinal chemistry, offers a versatile scaffold for the synthesis of complex pharmaceutical intermediates. This guide provides a comprehensive overview of its chemical identity, a plausible synthetic route, its physicochemical properties, and a detailed protocol for its application in Suzuki-Miyaura cross-coupling reactions. By understanding the principles behind its synthesis and reactivity, researchers can effectively leverage this valuable reagent in drug discovery and development programs.

Core Compound Identification

-

Chemical Name: this compound

-

CAS Number: 554453-76-8[1]

-

Molecular Formula: C₅H₉BN₂O₂

Chemical Structure

The structure of this compound features a five-membered imidazole ring, which is N-methylated at position 1 and methylated at position 2. The boronic acid functional group is attached at the C5 position of the imidazole ring.

Caption: Chemical structure of this compound.

Synthesis Pathway: Directed Ortho-Metalation and Borylation

A robust and widely applicable method for the synthesis of heteroaryl boronic acids is through directed ortho-metalation (DoM) followed by borylation.[2][3] This strategy is particularly effective for imidazoles, where the nitrogen atoms can direct the metalation to a specific adjacent carbon. For the synthesis of this compound, a plausible route begins with the commercially available 1,2-dimethylimidazole.

The underlying principle of DoM involves the use of a directed metalation group (DMG), which is a functional group that can coordinate to an organolithium base, thereby directing deprotonation to an adjacent position. In the case of 1,2-dimethylimidazole, the N1-methyl group and the N3 atom of the imidazole ring can cooperatively direct the lithiation to the C5 position. The resulting lithiated intermediate is then quenched with a boron electrophile, such as triisopropyl borate, to form the boronate ester, which is subsequently hydrolyzed to the desired boronic acid.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

This protocol is a representative procedure based on established methods for the synthesis of heteroaryl boronic acids via directed metalation.

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with 1,2-dimethylimidazole (1.0 eq). Anhydrous tetrahydrofuran (THF) is added to dissolve the starting material.

-

Lithiation: The solution is cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium (1.1 eq, as a solution in hexanes) is added dropwise via syringe over 30 minutes, ensuring the internal temperature does not exceed -70 °C. The reaction mixture is stirred at -78 °C for 2 hours.

-

Borylation: Triisopropyl borate (1.2 eq) is added dropwise to the reaction mixture at -78 °C. The mixture is stirred for an additional 2 hours at -78 °C and then allowed to warm to room temperature overnight.

-

Hydrolysis and Workup: The reaction is quenched by the slow addition of 2 M aqueous HCl at 0 °C. The mixture is stirred for 1 hour at room temperature. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by recrystallization or column chromatography on silica gel to afford this compound as a solid.

Physicochemical Properties

| Property | Expected Value/Characteristic | Rationale/Reference |

| Appearance | White to off-white solid | Typical for small molecule boronic acids. |

| Molecular Weight | 139.96 g/mol | Calculated from the molecular formula (C₅H₉BN₂O₂). |

| Melting Point | >150 °C (with potential decomposition) | Boronic acids often have high melting points and can undergo dehydration to form boroxines upon heating. |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, MeOH). | The polar imidazole ring and the boronic acid moiety contribute to solubility in polar solvents. Solubility in water is expected to be pH-dependent.[7] |

| pKa | 7-9 | The pKa of the boronic acid hydroxyl groups is influenced by the electron-donating nature of the dimethylimidazole ring. Aryl boronic acids typically have pKa values in this range.[8] |

| Stability | Stable under anhydrous conditions. Prone to dehydration. | Boronic acids can form cyclic anhydrides (boroxines) upon standing or heating, a reversible process. They are generally stable to air but sensitive to moisture over long periods.[9] |

Applications in Suzuki-Miyaura Cross-Coupling

The primary application of this compound is as a coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[10][11] This reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for creating biaryl and heteroaryl-aryl structures, which are prevalent in many pharmaceutical agents.

The imidazole moiety is a common scaffold in drug molecules, and the ability to functionalize it at a specific position via Suzuki-Miyaura coupling is of significant interest to medicinal chemists.[7] this compound allows for the introduction of the 1,2-dimethylimidazol-5-yl group onto a variety of aryl or heteroaryl halides or triflates.

Mechanism of the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction involves a series of well-defined steps:[12]

-

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl/heteroaryl halide (R¹-X) to form a Pd(II) intermediate.

-

Transmetalation: The boronic acid, activated by a base, transfers its organic group (R²) to the palladium center, forming a diorganopalladium(II) complex. The base is crucial for the formation of a boronate species, which facilitates this step.

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired C-C bond (R¹-R²) and regenerating the Pd(0) catalyst.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Self-Validating Experimental Protocol for Suzuki-Miyaura Coupling

This protocol provides a detailed methodology for a representative Suzuki-Miyaura coupling reaction using this compound and an aryl bromide.

-

Reagent Preparation and Inerting: To a flame-dried Schlenk flask containing a magnetic stir bar is added the aryl bromide (1.0 eq), this compound (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq), and a base such as potassium carbonate (2.0 eq). The flask is sealed with a rubber septum and evacuated and backfilled with nitrogen three times to ensure an inert atmosphere.

-

Solvent Addition: Degassed solvent (e.g., a mixture of 1,4-dioxane and water, 4:1 v/v) is added via syringe.

-

Reaction Execution: The reaction mixture is heated to 90 °C in an oil bath and stirred vigorously for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup and Isolation: Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate. The mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification and Validation: The crude product is purified by flash column chromatography on silica gel. The structure and purity of the final product are confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The self-validating nature of this protocol lies in the clear distinction between starting materials and the product by chromatographic and spectroscopic methods, with the expected mass and NMR signals confirming the successful C-C bond formation.

Handling and Safety

This compound should be handled in a well-ventilated fume hood. Personal protective equipment, including safety glasses, a lab coat, and chemical-resistant gloves, should be worn. Boronic acids, in general, are considered to be irritants to the skin, eyes, and respiratory system.[8][13][14] In case of contact, rinse the affected area with plenty of water. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.[15]

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex molecules, particularly in the field of drug discovery. Its synthesis via directed ortho-metalation provides a reliable route to this important reagent. A thorough understanding of its properties and reactivity in Suzuki-Miyaura cross-coupling reactions enables chemists to strategically incorporate the 1,2-dimethylimidazole scaffold into novel compounds with potential therapeutic applications. The protocols and information presented in this guide serve as a foundational resource for researchers working with this compound.

References

-

A protocol for the Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides that minimizes protodeboronation is described. A combination of catalytic amounts of Pd(OAc)2 and SPhos in conjunction with CsF in isopropanol effectively affords a variety of coupled products. Surprisingly, a dramatic New advances in catalytic C–C bond formation via late transition metals. (n.d.). RSC Publishing. Retrieved January 20, 2026, from [Link]

-

Facile Synthesis of 1,2-dimethyl-5-aryl-1H-imidazole Derivatives Under Ultrasonic Irradiation. (n.d.). Der Pharma Chemica. Retrieved January 20, 2026, from [Link]

-

Imidazole - Wikipedia. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]

-

The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update. (n.d.). PubMed Central. Retrieved January 20, 2026, from [Link]

-

Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. (n.d.). Journal of the American Chemical Society. Retrieved January 20, 2026, from [Link]

-

Suzuki-Miyaura cross-coupling reaction of heteroaryl boronic acids with... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. (n.d.). PubMed Central. Retrieved January 20, 2026, from [Link]

-

Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved January 20, 2026, from [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). PubMed Central. Retrieved January 20, 2026, from [Link]

-

SAFETY DATA SHEET - 1-Methylindazole-6-boronic acid. (n.d.). Acros Organics. Retrieved January 20, 2026, from [Link]

-

The Directed ortho Metallation–Cross- Coupling Fusion: Development and Application in Synthesis. (n.d.). Pharmaceutical Business Review. Retrieved January 20, 2026, from [Link]

- United States Patent 7,687,662. (2010, March 30). Google Patents.

-

Chemical and Pharmacological Properties of Imidazoles. (n.d.). IJPPR. Retrieved January 20, 2026, from [Link]

-

Directed Ortho Metalation of Neopentyl Benzoates with LDA: Preparation of Arylboronic Acids. (n.d.). The Journal of Organic Chemistry. Retrieved January 20, 2026, from [Link]

-

Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. (n.d.). OUCI. Retrieved January 20, 2026, from [Link]

-

Facile Synthesis of 1,2-dimethyl-5-aryl-1H-imidazole Derivatives Under Ultrasonic Irradiation. (n.d.). Der Pharma Chemica. Retrieved January 20, 2026, from [Link]

-

Directed Metalation: A Survival Guide. (n.d.). Baran Lab. Retrieved January 20, 2026, from [Link]

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. baranlab.org [baranlab.org]

- 4. Imidazole - Wikipedia [en.wikipedia.org]

- 5. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 7. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry [ouci.dntb.gov.ua]

- 8. fishersci.com [fishersci.com]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. derpharmachemica.com [derpharmachemica.com]

- 12. scispace.com [scispace.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

(1,2-Dimethyl-1H-imidazol-5-YL)boronic acid: A Comprehensive Spectroscopic Guide

This technical guide provides an in-depth analysis of the expected spectral data for (1,2-Dimethyl-1H-imidazol-5-YL)boronic acid (CAS 554453-76-8). Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical predictions with field-proven insights into the spectroscopic characterization of heteroarylboronic acids. While direct experimental spectra for this specific molecule are not widely published, this guide offers a robust predictive framework based on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS).

Introduction

This compound is a heterocyclic organic compound of significant interest in medicinal chemistry and organic synthesis. Its utility as a building block in cross-coupling reactions, such as the Suzuki-Miyaura coupling, necessitates a thorough understanding of its structural and electronic properties.[1] Spectroscopic analysis is paramount for confirming the identity, purity, and stability of this reagent. This guide elucidates the expected spectral signatures of this compound and outlines the experimental methodologies for their acquisition and interpretation.

Molecular Structure and Predicted Spectral Features

The structure of this compound, with the IUPAC name this compound and molecular formula C₅H₉BN₂O₂, is foundational to predicting its spectral behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of this compound in solution. However, boronic acids are known to form cyclic trimeric anhydrides (boroxines), which can lead to complex or broad NMR spectra.[2] To obtain sharp, interpretable spectra, it is crucial to use a solvent that can break up these oligomers, such as deuterated methanol (CD₃OD).[2]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons on the imidazole ring and the methyl groups.

Predicted ¹H NMR Data (in CD₃OD, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality of Chemical Shift |

| ~7.5 | s | 1H | H4 (imidazole ring) | The proton at the C4 position is deshielded due to the electron-withdrawing effects of the adjacent nitrogen atom and the boronic acid group. |

| ~3.7 | s | 3H | N-CH₃ | The methyl group attached to the nitrogen atom is deshielded compared to the C-CH₃ group due to the direct attachment to the electronegative nitrogen. |

| ~2.5 | s | 3H | C-CH₃ | The methyl group at the C2 position is in a typical range for a methyl group on an aromatic-like heterocyclic ring. |

Note: The B(OH)₂ protons are typically not observed in protic solvents like methanol due to rapid exchange with the solvent.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Data (in CD₃OD, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Causality of Chemical Shift |

| ~148 | C2 | The carbon atom at the C2 position, bonded to two nitrogen atoms, is significantly deshielded. |

| ~140 | C4 | The C4 carbon is deshielded due to its position in the heterocyclic ring and proximity to the boronic acid group. |

| ~130 | C5 | The carbon atom bonded to the boron is expected to be broad and may be difficult to observe due to quadrupolar relaxation of the boron nucleus. Its chemical shift is influenced by the boron atom. |

| ~34 | N-CH₃ | The chemical shift is characteristic for a methyl group attached to a nitrogen atom in a heterocyclic system. |

| ~13 | C-CH₃ | This signal is in the expected upfield region for a methyl group attached to a carbon atom of the imidazole ring. |

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated methanol (CD₃OD).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A larger number of scans will be necessary compared to the ¹H spectrum due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (CD₃OD: δH = 3.31 ppm, δC = 49.0 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in the molecule. The spectrum is expected to be characterized by vibrations of the B-O, O-H, C-N, and C-H bonds.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

| 3600-3200 | Broad, Strong | O-H stretching | B(OH)₂ |

| ~3100 | Medium | C-H stretching | Imidazole ring |

| 2950-2850 | Medium | C-H stretching | Methyl groups |

| ~1600 | Medium | C=N stretching | Imidazole ring |

| ~1450 | Strong | B-O stretching | Boronic acid |

| ~1200 | Medium | O-H bending | B(OH)₂ |

The broad O-H stretching band is characteristic of the hydrogen-bonded hydroxyl groups of the boronic acid. The strong absorption around 1450 cm⁻¹ is a key indicator of the B-O bond.[3]

Experimental Protocol for FTIR Data Acquisition

-

Sample Preparation: Prepare a solid sample using either a KBr pellet or an Attenuated Total Reflectance (ATR) accessory. For a KBr pellet, mix a small amount of the sample with dry KBr powder and press it into a transparent disk.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background correction and analyze the absorption bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. Electrospray ionization (ESI) is a suitable technique for this polar molecule.

Predicted Mass Spectrometry Data (ESI+)

| m/z | Ion |

| 141.08 | [M+H]⁺ |

| 123.07 | [M+H - H₂O]⁺ |

| 105.06 | [M+H - 2H₂O]⁺ |

M represents the molecular formula C₅H₉BN₂O₂. The exact masses are calculated based on the most abundant isotopes.

Boronic acids have a tendency to lose water molecules under MS conditions. In the negative ion mode (ESI-), the deprotonated molecule [M-H]⁻ at m/z 139.06 would be expected. The formation of the boroxine trimer might also be observed, especially under certain conditions, leading to a higher mass ion.

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile with a small amount of formic acid to promote ionization in positive mode.

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Data Acquisition: Infuse the sample solution into the ESI source and acquire the mass spectrum in both positive and negative ion modes.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H NMR, ¹³C NMR, IR, and mass spectral data for this compound. The provided experimental protocols offer a standardized approach for the characterization of this and similar heteroarylboronic acids. A thorough understanding and application of these spectroscopic techniques are essential for ensuring the quality and reliability of this important building block in research and development.

References

-

ATR-FTIR spectroscopic studies of boric acid adsorption on hydrous ferric oxide. Semantic Scholar. (2003). [Link]

-

Pandiyan, P. J., Appadurai, R., & Ramesh, S. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 5(13), 3274-3280. [Link]

-

FTIR spectrum of boric acid. ResearchGate. (n.d.). [Link]

-

Ghosh, S., & Moorthy, B. (2014). Arylboronic acid chemistry under electrospray conditions. Journal of the American Society for Mass Spectrometry, 25(5), 836-845. [Link]

-

Facile Synthesis of 1,2-dimethyl-5-aryl-1H-imidazole Derivatives Under Ultrasonic Irradiation. Der Pharma Chemica. (2016). [Link]

-

Recording NMR spectra for aryl boronic acids - overcoming oligomerization. Reddit. (2017). [Link]

Sources

An In-Depth Technical Guide to (1,2-Dimethyl-1H-imidazol-5-YL)boronic acid: Properties, Safety, and Handling for Advanced Research Applications

For researchers, scientists, and drug development professionals, (1,2-Dimethyl-1H-imidazol-5-YL)boronic acid is a valuable heterocyclic building block. Its unique structural features, combining an imidazole core with a reactive boronic acid moiety, make it a significant tool in the synthesis of complex molecules and potential therapeutic agents. This guide provides a detailed overview of its chemical properties, safety protocols based on the limited available data and analysis of related compounds, and its applications in the field of medicinal chemistry.

Chemical and Physical Properties

This compound, with the chemical formula C5H9BN2O2 and CAS number 554453-76-8, is a versatile small molecule scaffold.[1][2][3] A comprehensive understanding of its physical and chemical properties is fundamental for its effective use in research and development.

| Property | Value | Source |

| Molecular Formula | C5H9BN2O2 | [2][3] |

| Molecular Weight | 139.95 g/mol | [3] |

| CAS Number | 554453-76-8 | [2] |

Synthesis and Reactivity

The synthesis of imidazole derivatives and their coupling with boronic acids are well-established methodologies in organic chemistry. One common approach for creating aryl-imidazole linkages is the Suzuki coupling reaction.[4][5] A plausible synthetic route for derivatives of this compound could involve the coupling of a halogenated 1,2-dimethylimidazole with a suitable boronic acid or ester in the presence of a palladium catalyst.[4] The boronic acid group itself is a versatile functional group, known for its role in Suzuki-Miyaura coupling, which is instrumental in forming carbon-carbon bonds.[6]

Applications in Research and Drug Development

Boronic acids are of increasing interest in medicinal chemistry.[7][8] The incorporation of a boronic acid moiety can enhance the potency and improve the pharmacokinetic profile of drug candidates.[8] Imidazole-containing compounds also exhibit a wide range of pharmacological activities.[4] Consequently, this compound serves as a valuable building block for synthesizing novel compounds with potential therapeutic applications, including enzyme inhibitors and sensors for biologically important molecules.[6]

Material Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not publicly available, a conservative approach to handling should be adopted based on the known hazards of the boronic acid class of compounds.[1] Boronic acids are generally considered to be skin, eye, and respiratory tract irritants.[9][10][11][12][13]

Hazard Identification and Precautionary Measures

The primary hazards associated with boronic acids include:

-

Skin Irritation: May cause skin irritation upon contact.[9][10][11]

-

Eye Irritation: Can cause serious eye irritation.[9][10][11][12][13]

-

Respiratory Irritation: May cause respiratory irritation if inhaled.[9][10][11][12][13]

-

Harmful if Swallowed: Some boronic acids are harmful if ingested.[11][14]

The following DOT graph outlines the necessary personal protective equipment (PPE) and engineering controls for the safe handling of this compound.

Caption: Recommended engineering controls and PPE for handling boronic acids.

First-Aid Measures

In case of exposure, the following first-aid measures are recommended, based on general knowledge of boronic acids:

-

After Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[9][10][11][12][13][14][15]

-

After Skin Contact: Wash the affected area with plenty of soap and water.[9][10][11][14][15] Remove contaminated clothing.[15] If irritation persists, seek medical advice.[9][10][11]

-

After Eye Contact: Rinse cautiously with water for several minutes.[9][10][11][12][13][14] Remove contact lenses if present and easy to do. Continue rinsing.[9][10][11][12][13][14] If eye irritation persists, get medical advice/attention.[9][10][11][12][13][14]

-

After Ingestion: Rinse mouth with water.[11][14] Do NOT induce vomiting.[16] Seek medical attention if you feel unwell.[11][14][15]

Fire-Fighting Measures

In the event of a fire involving this compound:

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[14]

-

Hazardous Combustion Products: Combustion may produce carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and oxides of boron.[9][10][14]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[9][10][14]

Handling and Storage

Proper handling and storage are crucial to maintain the integrity of the compound and ensure safety:

-

Handling: Handle in a well-ventilated place.[1] Wear suitable protective clothing.[1] Avoid the formation of dust and aerosols.[1]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][9][10][11][12][14][15][16] Keep away from incompatible materials such as strong oxidizing agents.[9][10][11]

The following diagram illustrates the proper storage and disposal workflow.

Caption: Workflow for the storage and disposal of boronic acid compounds.

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[9] However, studies on other arylboronic acids have shown that while some may test positive for bacterial mutagenicity in vitro, they are not found to be mutagenic in corresponding in vivo assays.[17] As a precaution, this compound should be handled as a potentially hazardous substance.

Conclusion

This compound is a promising building block for the development of novel chemical entities in drug discovery and other areas of chemical research. While specific safety data is limited, a thorough understanding of the general properties and hazards of boronic acids allows for its safe handling and effective use. Adherence to the safety protocols outlined in this guide is essential for minimizing risk and ensuring a safe laboratory environment.

References

-

Boronic acid, (1,2-dimethyl-1H-imidazol-5-yl)- (9CI). Echemi.

-

Boronic acid, (1,2-dimethyl-1H-imidazol-5-yl)- (9CI). Echemi.

-

Changa, M., & Biswas, K. (2016). Facile Synthesis of 1,2-dimethyl-5-aryl-1H-imidazole Derivatives Under Ultrasonic Irradiation. Der Pharma Chemica, 8(1), 162-167.

-

(1,2-Dimethyl-1H-benzo[d]imidazol-6-yl)boronic acid. ChemScene.

-

Methylboronic acid Safety Data Sheet. Fisher Scientific.

-

4-(Diphenylamino)phenylboronic acid Safety Data Sheet. Sigma-Aldrich.

-

Costa, P. C. S., et al. (2019). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Pharmaceuticals, 12(4), 161.

-

4-(1H-Imidazol-1-yl)benzoic acid Safety Data Sheet. Fisher Scientific.

-

1-Methylindazole-6-boronic acid, 97% Safety Data Sheet. Fisher Scientific.

-

1H-Indazole-5-boronic acid Safety Data Sheet. Fisher Scientific.

-

3,5-Dimethylphenylboronic acid Safety Data Sheet. Thermo Fisher Scientific.

-

(2-oxo-1,2-dihydroquinolin-3-yl)boronic acid Safety Data Sheet. CymitQuimica.

-

[[2-[1-(3,5-Dimethyl-2H-pyrrol-2-ylidene)ethyl]-3,5-dimethyl-1H-pyrrolato-N1,N2]difluoro]boron Safety Data Sheet. Sigma-Aldrich.

-

Plescia, J., & Moitessier, N. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry, 195, 112270.

-

Adhikari, S., & Roy, B. (2015). Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. Molecules, 20(8), 14779–14803.

-

1,1'-carbonylbis-1H-imidazole Safety Data Sheet. Sigma-Aldrich.

-

Vichier-Guerre, S., et al. (2016). Expedient and generic synthesis of imidazole nucleosides by enzymatic transglycosylation. RSC Advances, 6(84), 80894-80903.

-

This compound. CymitQuimica.

-

Darko, A., et al. (2021). Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. Molecules, 26(16), 4991.

-

(1H-Imidazol-2-yl)boronic acid. Sigma-Aldrich.

-

Weiner, S., et al. (2019). In Vivo Mutagenicity Testing of Arylboronic Acids and Esters. Environmental and Molecular Mutagenesis, 60(9), 766-777.

Sources

- 1. echemi.com [echemi.com]

- 2. echemi.com [echemi.com]

- 3. 3D-EXA45376 - 12-dimethyl-1h-imidazol-5-ylboronic-acid [cymitquimica.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. rsc.org [rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. fishersci.com [fishersci.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. static.cymitquimica.com [static.cymitquimica.com]

- 17. In Vivo Mutagenicity Testing of Arylboronic Acids and Esters - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Initial Reactivity Screening of (1,2-Dimethyl-1H-imidazol-5-YL)boronic acid

Introduction: The Strategic Value of the Imidazole Moiety in Modern Drug Discovery

The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active molecules due to its ability to act as a bioisostere for other functional groups and its capacity to engage in hydrogen bonding and coordination with metallic centers in enzymes.[1] The introduction of the imidazole core into complex molecules is therefore a critical step in many drug discovery programs. (1,2-Dimethyl-1H-imidazol-5-YL)boronic acid is a versatile building block for this purpose, enabling the formation of carbon-carbon and carbon-heteroatom bonds through various cross-coupling reactions. However, like many heteroaryl boronic acids, it presents unique challenges related to stability and reactivity. This guide provides a comprehensive framework for the initial reactivity screening of this valuable reagent, grounded in mechanistic principles and designed to generate robust and reliable data for drug development professionals.

Chapter 1: Foundational Principles – Understanding the Reagent

Before embarking on reactivity screening, it is imperative to understand the inherent chemical properties of this compound. The presence of the N-heterocyclic imidazole ring introduces specific electronic and steric features that govern its behavior.

Electronic Nature and Potential for Catalyst Interaction

The 1,2-dimethylated imidazole ring is an electron-rich heteroaromatic system. This electronic character influences its reactivity in cross-coupling reactions. Furthermore, the lone pair of electrons on the imidazole nitrogen atom can coordinate with transition metal catalysts, such as palladium, potentially leading to catalyst inhibition or the formation of off-cycle, inactive species.[2] This necessitates careful selection of ligands that can shield the metal center or are themselves robust to displacement.

Inherent Instability: The Challenge of Protodeboronation

A primary decomposition pathway for heteroaryl boronic acids is protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond.[3] This process is often accelerated under basic conditions, which are typically required for the activation of the boronic acid in the catalytic cycle.[3] The electron-rich nature of the imidazole ring can exacerbate this instability. A key objective of the initial screening is to identify conditions that promote the desired coupling reaction over this competing decomposition pathway.

Chapter 2: Prerequisite for Reactivity Screening - A Rigorous Stability Assessment

A systematic evaluation of the stability of this compound under various conditions is a critical first step. This baseline data is essential for interpreting the results of subsequent reactivity screens and for developing robust reaction conditions. The stability of a compound can be significantly influenced by factors such as pH and temperature.[4][5][6][7][8]

Experimental Protocol: pH and Thermal Stability Profiling

Objective: To quantify the rate of degradation of this compound across a range of pH values and temperatures.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., Dioxane or Acetonitrile).

-

Buffer Preparation: Prepare a series of aqueous buffer solutions covering a pH range relevant to common cross-coupling conditions (e.g., pH 4, 7, 9, 11).

-

Incubation: Aliquot the stock solution into separate vials containing each of the buffer solutions. Prepare replicate sets for each temperature to be tested (e.g., 25 °C, 50 °C, 80 °C).

-

Time-Point Sampling: At regular intervals (e.g., 0, 1, 2, 4, 8, 24 hours), quench a sample from each vial by diluting with a suitable mobile phase for analysis.

-

Quantification: Analyze the samples by a validated HPLC or LC-MS method to determine the concentration of the remaining boronic acid.

Data Presentation:

The results should be tabulated to clearly show the percentage of remaining boronic acid at each time point for every pH and temperature combination.

| Temperature (°C) | pH | 0h (%) | 1h (%) | 2h (%) | 4h (%) | 8h (%) | 24h (%) |

| 25 | 4 | 100 | |||||

| 25 | 7 | 100 | |||||

| 25 | 9 | 100 | |||||

| 25 | 11 | 100 | |||||

| 50 | 4 | 100 | |||||

| 50 | 7 | 100 | |||||

| 50 | 9 | 100 | |||||

| 50 | 11 | 100 | |||||

| 80 | 4 | 100 | |||||

| 80 | 7 | 100 | |||||

| 80 | 9 | 100 | |||||

| 80 | 11 | 100 |

This table is a template for data collection.

Chapter 3: Screening for Carbon-Carbon Bond Formation - The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry for the formation of C-C bonds.[9][10] A successful screening protocol will explore a matrix of catalysts, ligands, bases, and solvents to identify optimal conditions for coupling this compound with a representative aryl halide.

The Suzuki-Miyaura Catalytic Cycle